N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Description
N-(1-Benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic compound featuring a quinazolinone core linked to an acetamide moiety substituted with a benzyl-piperidinyl group. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(15-26-16-23-20-9-5-4-8-19(20)22(26)28)24-18-10-12-25(13-11-18)14-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHIYPBNAGSRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the piperidine moiety: This step involves the alkylation of the quinazolinone core with a benzyl-protected piperidine derivative.
Acetylation: The final step includes the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazolinone or piperidine moieties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Antiviral Activity
Research has indicated that quinazolinone derivatives, including N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, exhibit significant antiviral properties. These compounds have been studied for their efficacy against various viral infections. One study demonstrated that certain quinazolinone derivatives can inhibit viral replication, suggesting their potential as therapeutic agents against viral diseases .
Antioxidant Properties
Quinazolinones are known for their antioxidant capabilities. Compounds similar to this compound have been synthesized and evaluated for their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases, making these compounds valuable in both therapeutic and preventive contexts .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, such as α-glucosidase. This inhibition is particularly relevant in the context of diabetes treatment, where controlling carbohydrate absorption is essential for managing blood glucose levels. Studies have shown that derivatives of quinazolinone can effectively inhibit α-glucosidase activity, thus presenting a potential avenue for developing new antidiabetic medications .
Binding Affinity Studies
Binding affinity studies provide critical insights into the interaction between this compound and various biological targets. For instance:
These binding studies highlight the compound's potency and specificity towards certain receptors, which is essential for developing targeted therapies.
Structural Insights and Derivative Development
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the piperidine ring contributes to its binding properties, while the quinazolinone scaffold provides a versatile platform for further chemical modifications.
Synthesis of Derivatives
Recent studies have focused on synthesizing various derivatives of quinazolinones to explore their biological activities further. The modifications include altering substituents on the benzyl or piperidine moieties to improve potency or selectivity against specific targets .
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Anti-inflammatory Quinazolinyl Acetamides
Compound: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
- Structure: Ethylamino substituent on the acetamide chain.
- Key Difference: The target compound’s benzyl-piperidinyl group may improve CNS penetration compared to the ethylamino group, but this could increase ulcerogenic risk due to enhanced lipophilicity.
Anticancer Acetamide Derivatives
Compound : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)
Antibacterial and Anti-HIV Quinazolinones
Compound : N-(3-(4-Nitrophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)carboxamidine
- Structure: Nitrophenyl substitution on the quinazolinone ring.
- Activity : MIC of 1.56 µg/mL against M. tuberculosis and EC₅₀ of 0.8 µM against HIV-1 .
- Key Difference : The target compound’s benzyl-piperidinyl group may reduce nitro group-mediated toxicity but could limit penetration into bacterial membranes.
Atherosclerosis-Targeted Analog
Compound : Goxalapladib (CAS-412950-27-7)
- Structure : Trifluoromethyl-biphenyl and difluorophenyl-ethyl substituents.
- Activity : Inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), a target in atherosclerosis .
- Key Difference : The target compound’s simpler structure lacks the fluorinated aromatic groups critical for Lp-PLA2 inhibition but may offer fewer off-target effects.
Structural and Pharmacological Data Table
*CAS number inferred from structurally similar compound in .
Biological Activity
N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and neurology. Its structural components suggest possible interactions with various biological targets, including receptors involved in cancer progression and neurodegenerative diseases. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a benzyl group attached to a piperidine ring and a quinazoline moiety, which is known for its diverse pharmacological properties. The chemical formula for this compound can be represented as .
Research indicates that compounds with similar structures may act as inhibitors of specific enzymes or receptors. For instance, quinazoline derivatives have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and proliferation . The piperidine component is often associated with neuroactive properties, potentially influencing neurotransmitter systems.
Anticancer Activity
Several studies have focused on the anticancer properties of quinazoline derivatives. For example, compounds similar to this compound have shown promising results in inhibiting tumor cell growth by targeting EGFR pathways. A notable study demonstrated that certain quinazoline derivatives effectively inhibited EGF-stimulated autophosphorylation of EGFR in cancer cell lines .
Neuroprotective Effects
The potential neuroprotective effects of this compound are supported by its structural similarity to other piperidine derivatives that have exhibited acetylcholinesterase (AChE) inhibitory activity. Inhibitors of AChE are critical in the treatment of Alzheimer's disease, as they help increase the availability of acetylcholine in the brain . Research has shown that compounds with a piperidine structure can enhance cognitive function by modulating cholinergic signaling.
Study 1: Anticancer Efficacy
In a study examining various quinazoline derivatives, it was found that certain modifications to the structure significantly enhanced their anticancer efficacy against A431 cells. The results indicated that this compound could potentially be optimized for better activity through structural modifications .
Study 2: Neuroprotective Properties
Another study evaluated the neuroprotective effects of related piperidine compounds on cognitive decline. The findings suggested that these compounds could reduce oxidative stress and improve synaptic plasticity in animal models, indicating potential for treating neurodegenerative conditions .
Data Summary
Q & A
Q. What are the established synthetic routes for N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling a quinazolinone core with a substituted piperidine moiety. A validated approach (Figure 1 in ) uses anthranilic acid as a starting material, followed by cyclization with benzoyl chloride or acetic anhydride to form the 4-oxoquinazoline scaffold. The piperidine derivative (e.g., 1-benzyl-4-aminopiperidine) is then conjugated via an acetamide linker. Key steps include:
- Cyclization : Controlled temperature (80–100°C) and anhydrous conditions to prevent hydrolysis of intermediates.
- Coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF or THF to activate the carboxylic acid group.
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol .
Yield optimization may involve adjusting stoichiometric ratios (e.g., 1.2:1 piperidine:quinazolinyl acetate) and catalyst screening (e.g., DMAP for acyl transfer).
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- NMR Spectroscopy : 1H/13C NMR confirms the benzyl-piperidine linkage (δ 3.8–4.2 ppm for N-CH2) and quinazolinone aromatic protons (δ 7.5–8.1 ppm) .
- Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 447.8 for intermediates) .
- HPLC : Reverse-phase C18 columns (ACN/H2O gradient) assess purity (>95% required for biological assays) .
- X-ray Crystallography : For resolving crystalline forms, particularly if polymorphs impact solubility .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for in vitro studies?
Purity is assessed via:
- HPLC-UV/ELSD : Retention time consistency and peak area integration (≥95% purity for mechanistic studies) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values.
- Karl Fischer Titration : Moisture content <0.5% to prevent hydrolysis during storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the benzyl-piperidine moiety in target binding?
- Analog Synthesis : Replace the benzyl group with bulkier (e.g., naphthyl) or polar (e.g., pyridyl) substituents to probe steric/electronic effects.
- Biological Assays : Test analogs against target enzymes (e.g., HDAC8 in ) using fluorescence-based activity assays.
- Molecular Docking : Compare binding poses (e.g., Glide or AutoDock) to identify critical interactions (e.g., piperidine N with catalytic zinc in HDACs) .
Q. How should researchers resolve contradictions in spectral data during synthetic validation?
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 4-oxoquinazoline derivatives in ).
- Isotopic Labeling : Use 15N/13C-labeled precursors to confirm assignment of ambiguous signals.
- Theoretical Calculations : DFT-based NMR prediction (e.g., Gaussian09) to match experimental spectra .
Q. What computational strategies are effective for modeling the compound’s pharmacokinetic properties?
Q. What mechanistic hypotheses explain its inhibitory activity against enzymes like HDACs?
- Enzyme Kinetics : Steady-state assays (Km/Vmax shifts) to determine competitive/non-competitive inhibition.
- Mutagenesis Studies : Modify HDAC8 active-site residues (e.g., His143) to test binding dependencies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH/ΔS).
Q. How can stability studies be designed to evaluate degradation under physiological conditions?
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS for hydrolysis/oxidation products.
- Light/Heat Stress : ICH guidelines (e.g., 40°C/75% RH for 4 weeks) to assess solid-state stability.
- Cyclic Voltammetry : Identify redox-labile groups (e.g., quinazolinone carbonyl) prone to metabolic modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
